molecular formula C11H16ClNO2 B1419460 3-(3-Methoxyphenoxy)pyrrolidine hydrochloride CAS No. 23123-08-2

3-(3-Methoxyphenoxy)pyrrolidine hydrochloride

Cat. No. B1419460
CAS RN: 23123-08-2
M. Wt: 229.7 g/mol
InChI Key: XJSZQZSGMUVLHR-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)pyrrolidine hydrochloride, also known as MPPH, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a melting point of approximately 150°C. MPPH is a derivative of pyrrolidine, an organic compound that is used in many organic synthesis processes. MPPH is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Medicinal Applications

  • A study by Ikuta et al. (1987) highlights the synthesis of a series of compounds including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which were evaluated as anti-inflammatory and analgesic agents. These compounds showed promising anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
  • Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful for preparing agrochemicals or medicinal compounds, showcasing the versatility of similar compounds in medicinal chemistry (Ghelfi et al., 2003).

Chemical Transformations and Synthesis

  • Tehrani et al. (2000) demonstrated the conversion of 3-Methoxypiperidines into 2-(bromomethyl)pyrrolidines, showing the potential of these compounds in synthetic organic chemistry (Tehrani et al., 2000).
  • Schmid et al. (2004) explored the demethylation of 4-Methoxyphenylbutyric acid, an example of chemical transformations involving methoxy groups similar to those in 3-(3-Methoxyphenoxy)pyrrolidine (Schmid et al., 2004).

Complex Formation and Ligand Synthesis

  • Singh et al. (2003) reported on the synthesis of hybrid (Te, N) and (N, Te, N) ligands having pyrrolidine rings, which are key in forming complexes with palladium(II) and mercury(II). This work is indicative of the role of pyrrolidine structures in organometallic chemistry (Singh et al., 2003).

Biological and Pharmacological Research

  • Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting novel anti-inflammatory agents, showing the potential biological applications of compounds structurally related to 3-(3-Methoxyphenoxy)pyrrolidine (Moloney, 2001).

properties

IUPAC Name

3-(3-methoxyphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSZQZSGMUVLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663060
Record name 3-(3-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenoxy)pyrrolidine hydrochloride

CAS RN

23123-08-2
Record name 3-(3-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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